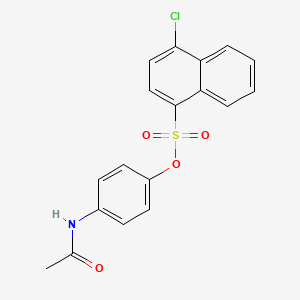
4-乙酰胺苯基 4-氯萘-1-磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an acetamido group, a chloronaphthalene moiety, and a sulfonate group, making it a versatile compound for research and industrial purposes.
科学研究应用
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by sulfonation with chloronaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloronaphthalene moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
作用机制
The mechanism of action of 4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the sulfonate group may enhance solubility and binding affinity. The chloronaphthalene moiety contributes to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
4-Chloronaphthalene-1-sulfonic acid: Used in the synthesis of dyes and pigments.
Naphthalene-1-sulfonic acid: A precursor in the production of various naphthalene derivatives.
Uniqueness
4-Acetamidophenyl 4-chloronaphthalene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
(4-acetamidophenyl) 4-chloronaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-12(21)20-13-6-8-14(9-7-13)24-25(22,23)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLUOJDKDORDBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)
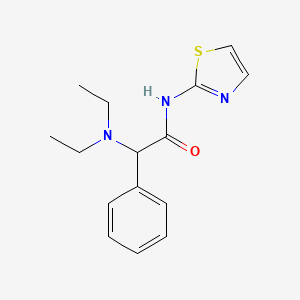
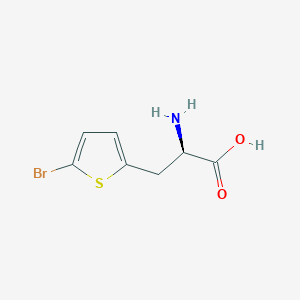
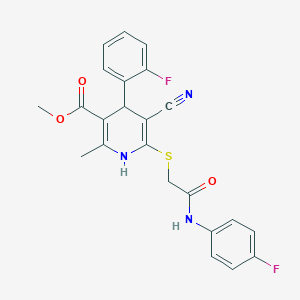
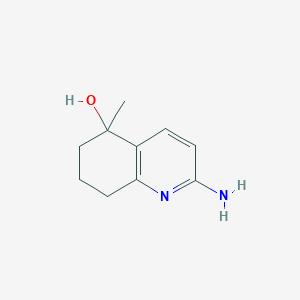
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2381472.png)
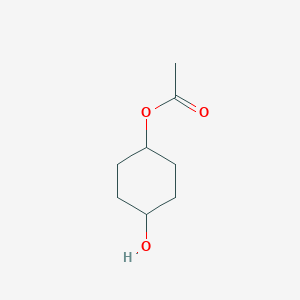
![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)
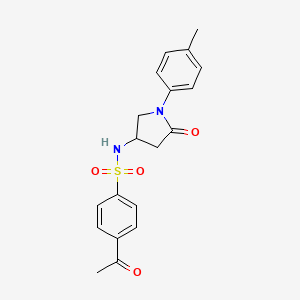
![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)
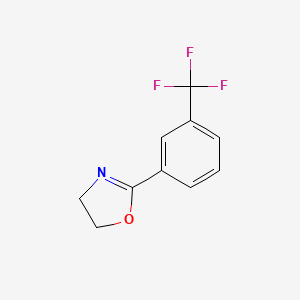
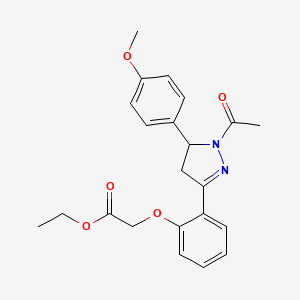
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2381487.png)
